molecular formula C14H14ClN5O6S B3723501 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B3723501
M. Wt: 415.8 g/mol
InChI Key: JMACTOCEAXAYHU-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(morpholinosulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a chloro substituent at position 4, a nitro group at position 5, and a carboxamide moiety at position 3 linked to a 3-(morpholinosulfonyl)phenyl group. Pyrazole derivatives are widely studied for their biological activities, including pesticidal, antifungal, and herbicidal properties . The morpholinosulfonyl group enhances polarity and solubility, while the nitro and chloro substituents may contribute to electron-withdrawing effects, influencing reactivity and target binding.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACTOCEAXAYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Morpholinosulfonyl Phenyl Moiety: The morpholinosulfonyl phenyl group is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a chlorinated morpholinosulfonyl phenyl compound in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorination: The final step involves the chlorination of the compound using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

    Cellular Processes: The compound can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, depending on its specific interactions with cellular targets.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Morpholinosulfonyl vs. This could enhance systemic distribution in agrochemical applications. Flusulfamide’s sulfonamide group (similar to morpholinosulfonyl) is associated with fungal cell membrane disruption, suggesting the target compound may share fungicidal mechanisms .

Nitro Group Position and Reactivity :

  • Both the target compound and flusulfamide feature nitro groups, which are electron-withdrawing. This may stabilize negative charges in transition states during enzymatic interactions, enhancing binding to target proteins .

Chloro Substituent :

  • Chlorine at position 4 is conserved in tebufenpyrad and the target compound. This substituent is linked to acaricidal activity by interfering with mitochondrial electron transport .

Structural Flexibility and Binding Interactions

  • The carboxamide moiety in the target compound may form hydrogen bonds with biological targets, analogous to halofenozide’s hydrazide group, which interacts with insect ecdysone receptors .
  • In contrast, flusulfamide’s trifluoromethyl group provides metabolic stability and lipophilicity, a feature absent in the target compound but critical for soil persistence in fungicides .

Crystallographic and Conformational Insights

  • Pyrazole derivatives like those in exhibit planar ring systems with substituents influencing dihedral angles and molecular packing . For instance, sulfonyl groups (e.g., morpholinosulfonyl) may adopt specific conformations that optimize interactions with enzyme active sites .

Research Implications and Limitations

  • Agrochemical Potential: The combination of nitro and morpholinosulfonyl groups may synergize pesticidal activity, warranting toxicity and efficacy assays.
  • Synthetic Optimization: Replacing the morpholinosulfonyl group with fluorinated or alkyl chains (as in tebufenpyrad) could modulate bioavailability.

Biological Activity

4-Chloro-N-[3-(morpholinosulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Its biological activity has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C12H15ClN2O4S
  • Molecular Weight : 318.78 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising results against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

In vitro evaluations indicated that the compound effectively inhibited biofilm formation, surpassing the performance of standard antibiotics such as Ciprofloxacin and Ketoconazole . The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.40 μg/mL, indicating a strong antimicrobial potential.

Cytotoxicity and Safety Profile

The safety profile of the compound was assessed through hemolytic activity tests and cytotoxicity assays on human cell lines. The results indicated low hemolytic activity, with percentages ranging from 3.23% to 15.22%, which is significantly lower compared to Triton X-100, a known hemolytic agent . Additionally, the compound exhibited noncytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

The biological mechanisms underlying the activity of this pyrazole derivative include:

  • DNA Gyrase Inhibition : The compound has been identified as an effective inhibitor of DNA gyrase, with IC50 values ranging between 12.27–31.64 μM .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a potent DHFR inhibitor, with IC50 values between 0.52–2.67 μM, contributing to its antimicrobial effects by disrupting folate synthesis in bacteria .

Case Studies

A notable study investigated the efficacy of various pyrazole derivatives, including our compound, against resistant strains of bacteria. The results revealed that these derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly more than conventional antibiotics .

Another study focused on the anticancer properties of similar pyrazole compounds, demonstrating that they exhibited cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-[3-(morpholinosulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide, and what key reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step reactions:

Nucleophilic substitution to introduce the morpholinosulfonyl group.

Nitration of the pyrazole ring under controlled acidic conditions.

Coupling reactions (e.g., carboxamide formation) using reagents like EDCI/HOBt.

Q. Critical reaction conditions :

  • Temperature : Nitration requires sub-zero temperatures (-5°C to 0°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Catalysts : Sodium hydride or triethylamine for deprotonation in coupling steps .

Q. Optimization tips :

  • Monitor intermediates via thin-layer chromatography (TLC) .
  • Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Answer : Primary techniques :

  • NMR :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine methylene) .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm confirm the carboxamide group .
  • IR : Stretching at ~1540 cm⁻¹ (NO₂), ~1320 cm⁻¹ (S=O), and ~1680 cm⁻¹ (C=O) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with theoretical molecular weight (e.g., ~450–460 g/mol) .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI/SMILES) .

Q. What are the key functional groups influencing this compound’s reactivity and bioactivity?

Answer :

  • 5-Nitro group : Enhances electrophilicity, enabling interactions with biological nucleophiles .
  • Morpholinosulfonyl moiety : Improves solubility and mediates hydrogen bonding with target proteins .
  • Chlorophenyl group : Contributes to lipophilicity, affecting membrane permeability .

Q. Reactivity considerations :

  • Nitro groups may undergo reduction under catalytic hydrogenation, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-variable synthesis parameters?

Answer : Steps for DoE implementation :

Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

Response surface methodology (RSM) : Model interactions between factors to maximize yield.

Q. Example :

VariableRange InvestigatedOptimal Value
Reaction Temp0–25°C10°C
Solvent (DMF:H₂O)3:1 to 1:12:1

Statistical tools : Use software like Minitab or JMP for ANOVA analysis to validate significance .

Q. How to resolve contradictions in reported biological activity data?

Answer : Strategies :

  • Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric assays .
  • Structural analysis : Use X-ray crystallography (e.g., CCDC depository codes) to verify binding modes .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., IC₅₀ values under consistent pH/temperature) .

Q. Can computational methods predict biological targets or SAR for this compound?

Answer : Approaches :

  • Molecular docking : Use the compound’s SMILES string (from PubChem) to simulate binding to kinases or GPCRs .
  • QSAR modeling : Correlate substituent variations (e.g., chloro vs. nitro positions) with bioactivity using datasets from analogs .

Example : Modifying the 3-(morpholinosulfonyl)phenyl group to a 4-fluorophenyl analog () may alter selectivity .

Q. How can systematic substituent modification enhance bioactivity?

Answer : SAR strategies :

  • Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) to increase electrophilicity .
  • Phenyl ring : Replace chloro with methoxy to improve hydrogen-bonding capacity .

Validation : Synthesize derivatives and test against a panel of cancer cell lines or microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.